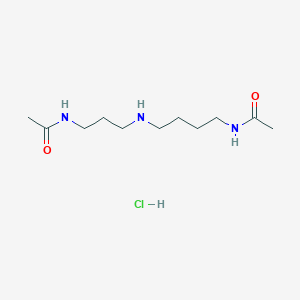
2-((5-(2-(2,4-ジオキソ-3,4-ジヒドロピリミジン-1(2H)-イル)エチル)-1,3,4-オキサジアゾール-2-イル)チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound with intriguing chemical properties and potential applications in various fields, such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes both a pyrimidine and oxadiazole moiety, contributing to its diverse reactivity and functionality.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Employed in studies of reaction mechanisms involving oxadiazole and pyrimidine derivatives.
Biology:
Investigated for its potential biological activity, including antibacterial, antifungal, and antiviral properties.
Studies on its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine:
Explored for potential therapeutic applications, such as anticancer agents.
Evaluated for its pharmacokinetics and pharmacodynamics properties.
Industry:
Potential use in the development of new materials with specific properties.
Application in agrochemicals and pesticides.
作用機序
Target of Action
It is known that 3,4-dihydropyrimidin-2- (1h)-ones (dhpms), a class of compounds to which this molecule belongs, have been utilized in the synthesis of various bioactive compounds . These bioactive compounds have a broad spectrum of pharmacological applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents, α 1A receptor antagonist, and calcium channel blocker . Therefore, the targets can be inferred to be related to these biological activities.
Mode of Action
For instance, some DHPMs act as calcium channel blockers, inhibiting the influx of calcium ions into cells and thereby affecting cellular processes that depend on calcium .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential wide range of biological activities. The exact pathways affected would depend on the specific target and biological activity of the compound. For instance, if the compound acts as a calcium channel blocker, it would affect calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound acts as a calcium channel blocker, it could lead to a decrease in intracellular calcium levels, affecting cellular processes that depend on calcium .
準備方法
Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process involving several intermediate reactions. One common method involves the following steps:
Synthesis of 2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl intermediate:
Starting from a suitable precursor like uracil.
Reacting with ethyl chloroacetate under reflux conditions to form the 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl intermediate.
Formation of the oxadiazole ring:
The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazide.
The hydrazide undergoes cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring.
Thioacetamide linkage:
The oxadiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base, followed by reaction with thiourea to form the thioacetamide linkage.
Industrial production methods:
Scaling up the synthetic process involves optimizing the reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.
Advanced purification techniques such as recrystallization and chromatography may be used to isolate the final product.
化学反応の分析
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly on the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl groups in the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the thioacetamide group, allowing for modification of the compound's structure.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major products formed:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced oxadiazole or pyrimidine derivatives.
Substitution products: Modified thioacetamide compounds.
類似化合物との比較
5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazole-2-thiol
2-((5-(2-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
This compound’s distinct structural features make it a versatile and valuable molecule for research and potential applications across various scientific fields. Let me know if this answers your question!
特性
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S/c11-6(16)5-20-10-14-13-8(19-10)2-4-15-3-1-7(17)12-9(15)18/h1,3H,2,4-5H2,(H2,11,16)(H,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGVPQKBKGOGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-methylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2434577.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)



![(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2434587.png)
![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)
